Bienvenue dans la boutique en ligne BenchChem!

[(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate

Carbocyclic nucleosides Antiviral agents Chiral building blocks

[(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate (CAS 189625-14-7) is an enantiopure cis-4-aminocyclopent-2-ene derivative bearing a tert‑butoxycarbonyl (Boc) protecting group on the amine and an acetate ester at the C‑1 hydroxyl position. The compound has the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g mol⁻¹.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 189625-14-7
Cat. No. B3367698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate
CAS189625-14-7
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H19NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h5-6,9-10H,7H2,1-4H3,(H,13,15)/t9-,10+/m0/s1
InChIKeyKSRJRUTXLAQMEK-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate (CAS 189625-14-7) – Structural Identity and Procurement Profile


[(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate (CAS 189625-14-7) is an enantiopure cis-4-aminocyclopent-2-ene derivative bearing a tert‑butoxycarbonyl (Boc) protecting group on the amine and an acetate ester at the C‑1 hydroxyl position. The compound has the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g mol⁻¹ . It is classified as a chiral cyclopentene building block in which the (1S,4R) absolute configuration mirrors the carbocyclic scaffold found in therapeutically important nucleoside analogues such as abacavir . Its dual orthogonal protecting groups—the base‑labile acetate ester and the acid‑labile Boc‑amine—enable chemoselective manipulation at either functional handle, making it a versatile intermediate for multistep syntheses.

Why Generic Substitution Fails for CAS 189625-14-7: Stereochemical Fidelity and Orthogonal Protection in Cyclopentene-Based Building Blocks


The (1S,4R) enantiomer of this Boc‑protected aminocyclopent‑2‑enyl acetate cannot be freely interchanged with its (1R,4S) enantiomer (CAS 657397‑03‑0), the racemic mixture, or other structurally related cyclopentene scaffolds because the biological targets of downstream carbocyclic nucleosides are inherently stereospecific [1]. The cis‑configured (1S,4R) ring geometry is an absolute requirement for the antiviral and anticancer activities of drugs such as abacavir and neplanocin A; even minor alterations in stereochemistry or protecting‑group architecture can divert a synthetic route toward an inactive diastereomer, wasting downstream steps and chiral resolution resources . Furthermore, the orthogonal Boc‑amine/acetate‑ester protection strategy is uniquely suited for iterative deprotection sequences that are incompatible with simpler mono‑protected or deprotected analogues, making direct replacement impractical without significant redesign of the synthetic route [1].

Quantitative Differentiation Evidence for [(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate (CAS 189625-14-7)


Stereochemical Configuration Required for Carbocyclic Nucleoside Activity

The (1S,4R) absolute configuration of this compound is the essential stereochemical scaffold for bioactive carbocyclic nucleosides. In abacavir, the (1S,4R) cyclopentene core delivers a Ki of 0.26 μM against HIV‑1 reverse transcriptase, whereas the (1R,4S) enantiomer is essentially inactive [1]. Vendor‑supplied (1S,4R) material is available with ≥98% chemical purity and the (1R,4S) enantiomer (CAS 657397‑03‑0) is offered separately at 97% purity, confirming that the two are treated as distinct entities and are not interchangeable in synthesis .

Carbocyclic nucleosides Antiviral agents Chiral building blocks

Enzymatic Kinetic Resolution Yielding High Enantiomeric Excess

In the patented synthesis route leading to (1R,3S)-3-aminocyclopentanol hydrochloride, the target compound (or its enantiomer) is produced via a lipase‑catalysed kinetic resolution using vinyl acetate. The process yields the optically pure intermediate with an enantiomeric excess (ee) exceeding 97% and a reported isolated yield of 43% [1]. This degree of enantioselectivity is critical because downstream hydrogenation and deprotection steps preserve configuration, so the ee of the building block directly determines the ee of the final active pharmaceutical intermediate .

Chiral resolution Lipase catalysis Enantiomeric purity

Orthogonal Protecting‑Group Architecture Enables Sequential Deprotection

The acetate ester is selectively cleavable under mild basic conditions (e.g., LiOH/MeOH or K₂CO₃/MeOH), while the Boc‑amine is stable under these conditions and is removed only upon treatment with acid (e.g., HCl/iso‑PrOH or TFA) [1]. In a representative patent example, the acetate group of the target intermediate is removed with LiOH/MeOH to liberate the free alcohol without affecting the Boc group; conversely, a later stage HCl/iso‑PrOH treatment removes the Boc group while the alcohol remains unaffected [1]. In contrast, the deprotected amine analogue (1S,4R)-4-aminocyclopent-2-en-1-yl acetate or the free alcohol (CAS 60410-16-4) cannot provide the same sequential chemoselectivity, forcing a redesign of protection‑deprotection logic that often results in lower overall yields .

Orthogonal protection Multistep synthesis Double functionalisation

Documented Use as Key Intermediate for Bictegravir API

The target compound (or its enantiomer) is a pivotal intermediate in patent CN112574046A for manufacturing (1R,3S)-3-aminocyclopentanol hydrochloride, which is a direct precursor to bictegravir, the HIV‑1 integrase strand transfer inhibitor (INSTI) in the marketed drug Biktarvy® [1]. The patent explicitly discloses yields for each step: the kinetic resolution step yields the optically pure acetate at 43% yield (ee > 97%), and subsequent steps maintain the stereochemical integrity [1]. Bictegravir exhibits an IC₅₀ of 7.5 nM against HIV‑1 integrase in strand‑transfer assays, a potency that depends on the correct (1S,4R)-derived stereochemistry of the cyclopentene fragment [2].

HIV integrase inhibitor Bictegravir synthesis Pharmaceutical intermediate

Best Research and Industrial Application Scenarios for [(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate (CAS 189625-14-7)


Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride for HIV Integrase Inhibitors

The compound serves as a direct precursor in the patented synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, the key intermediate for bictegravir. The lipase‑catalysed resolution step provides the target compound with >97% ee (43% yield), and subsequent hydrogenation and acidic deprotection steps yield the final amine hydrochloride without loss of stereochemical integrity [1].

Convergent Assembly of Carbocyclic Nucleoside Analogues

The (1S,4R) configuration of this building block matches the stereochemical core of anti‑HIV carbocyclic nucleosides such as abacavir (Ki = 0.26 μM against HIV‑1 RT). The orthogonal Boc/acetate protection allows chemists to perform a Pd(0)‑mediated N‑alkylation at the deprotected amine while retaining the acetate ester, followed by ester hydrolysis to install the nucleobase and generate the final nucleoside scaffold .

Chiral Pool Synthesis of Prostaglandin and Carbasugar Intermediates

The cyclopentene double bond in the compound provides a handle for dihydroxylation or epoxidation reactions, enabling access to densely functionalised cyclopentane scaffolds found in prostaglandins and azasugar analogues. Sigma‑Aldrich explicitly documents the use of the related (1S,4R)-4-acetoxy-2-cyclopentenol as a building block for these compound classes .

Quote Request

Request a Quote for [(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.